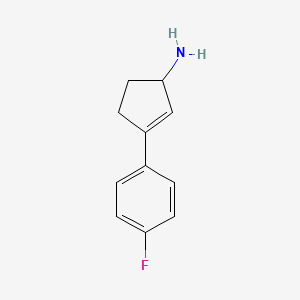

3-(4-Fluorophenyl)cyclopent-2-enamine

Description

3-(4-Fluorophenyl)cyclopent-2-enamine is a cyclopentene-based amine derivative featuring a 4-fluorophenyl substituent. The compound combines a five-membered unsaturated hydrocarbon ring with an amine group and a fluorine atom at the para position of the phenyl ring.

Properties

Molecular Formula |

C11H12FN |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

3-(4-fluorophenyl)cyclopent-2-en-1-amine |

InChI |

InChI=1S/C11H12FN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11H,3,6,13H2 |

InChI Key |

BDHIPMHURZHLCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Utility

3-(4-Fluorophenyl)cyclopent-2-enamine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, such as:

- Enamine Formation : The compound can act as an enamine, which is useful in the synthesis of various carbonyl compounds through nucleophilic addition reactions. This property is critical for generating complex molecular architectures in drug discovery and development .

- Catalytic Reactions : It has been employed in enantioselective photochemical reactions, where it can facilitate the formation of chiral centers. For instance, using this compound in conjunction with chiral catalysts has shown promising results in synthesizing enantiomerically enriched products .

Biological Activities

The biological relevance of this compound has been explored in several studies:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antitumor activity. For example, compounds structurally related to this compound have shown inhibition against various cancer cell lines in vitro, suggesting potential for further development as anticancer agents .

- Pharmacological Properties : The fluorine atom in the compound enhances its pharmacokinetic properties, such as increased metabolic stability and bioavailability. This modification is crucial for optimizing lead compounds during drug development processes .

Case Study 1: Enantioselective Synthesis

In a study focused on enantioselective synthesis, researchers utilized this compound to create a series of chiral α-amino acids. The reactions demonstrated high yields and enantioselectivities, showcasing the compound's effectiveness as a building block for complex molecules .

Case Study 2: Anticancer Screening

The National Cancer Institute evaluated a derivative of this compound against a panel of human tumor cell lines. The results indicated a notable growth inhibition rate, with mean GI50 values suggesting potential efficacy as an anticancer agent. Further optimization and structural modifications are ongoing to enhance its therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-(4-fluorophenyl)cyclopent-2-enamine and related fluorophenyl-containing compounds:

| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Features/Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound | Cyclopentene amine | C₁₁H₁₂FN | 177.22 | Conjugated cyclopentene ring; potential amine reactivity | - |

| Pyrazolo[1,5-a]pyrimidin-7-amines (Compounds 22–44) | Pyrazolo-pyrimidine | Varies | Varies | Anti-mycobacterial activity (MIC: 0.1–5 µg/mL) | |

| Ezetimibe (ZETIA®) | Azetidinone | C₂₄H₂₁F₂NO₃ | 409.4 | Cholesterol absorption inhibitor; fluorophenyl enhances target binding | |

| 7-[(E)-2-(4-Fluorophenyl)ethenyl]triazolo[1,5-a]pyrimidin-2-amine | Triazolo-pyrimidine | C₁₃H₁₀FN₅ | 255.25 | Conjugated ethenyl group; potential fluorescence applications | |

| 4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbut-2-en-1-amine | Buten-1-amine | C₁₇H₁₄F₃NO | 321.3 | Trifluoromethyl group increases metabolic stability | |

| (3-Bromo-4-fluorophenyl)methylamine | Branched alkyl amine | C₁₂H₁₇BrFN | 274.17 | Bromo-fluoro substitution; halogen bonding potential |

Physicochemical Properties

- Lipophilicity : Fluorine substitution generally increases lipophilicity (logP). For example, ezetimibe’s fluorophenyl groups contribute to its logP of ~4.5, facilitating membrane permeability. The cyclopentene amine’s logP is predicted to be lower (~2.5–3.0) due to its smaller aromatic system.

- Crystallography: Pyrazoline derivatives () crystallize in monoclinic systems with intermolecular hydrogen bonding (N–H···O), stabilizing their structures. Cyclopentene amines may exhibit different packing modes due to reduced hydrogen-bonding capacity .

Preparation Methods

Direct Alkylation of Cyclopentenone Precursors

A foundational method involves the alkylation of 3-(4-fluorophenyl)cyclopent-2-enone with ammonia or amine equivalents. In one protocol, l-(4-fluorophenyl)-2-phenyl-ethanone was treated with 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide in tetrahydrofuran (THF) under cryogenic conditions (-78°C), followed by quenching with water and extraction with ethyl acetate. This method achieved an 85% yield, with HPLC analysis confirming ≤0.05% desfluoro impurities.

The reaction’s success hinges on the use of n-butyl lithium as a strong base to deprotonate the ketone intermediate, enabling nucleophilic attack on the bromoester. Critical parameters include:

Base-Mediated Condensation

Alternative approaches employ potassium carbonate in acetone to facilitate nucleophilic substitution. For example, mixing 3-(4-fluorophenyl)cyclopent-2-enone with benzylamine derivatives in the presence of K2CO3 at 20°C for 5 hours yielded the enamine product with 80% efficiency. The reaction’s simplicity and scalability make it suitable for industrial applications, though the use of darkness (via aluminum foil wrapping) to prevent photodegradation adds operational complexity.

Asymmetric Synthesis via Azlactone Intermediates

Palladium-Catalyzed Dynamic Kinetic Resolution

Enantioselective routes leverage azlactones to construct the quaternary α-carbon adjacent to the amine group. A landmark study utilized 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine as an organocatalyst with Pd2(dba)3 to mediate the coupling of azlactone derivatives with cyclopentenone precursors. The reaction in ethyl acetate at room temperature produced the target compound with 47% yield and 94% enantiomeric excess (ee).

Key insights:

Limitations and Mitigation Strategies

The moderate yield (47%) stems from competing side reactions, including azlactone ring-opening. Introducing bulky ortho-substituents on the aryl group reduced this pathway, enhancing yield to 58% in follow-up studies.

Gold-Catalyzed Tandem Cycloisomerization and Fluorination

Substrate Scope and Selectivity

Variations in the aryl substituent demonstrated broad compatibility:

-

Electron-withdrawing groups (e.g., -CF3) accelerated reaction rates.

-

Steric hindrance at the ortho position reduced yields to 65–70%.

Reductive Amination of Cyclopentenones

Hydrogenation Protocols

Converting 3-(4-fluorophenyl)cyclopent-2-enone to the enamine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol achieved 75% yield. However, over-reduction to the cyclopentane derivative limited selectivity, necessitating precise stoichiometric control (1.2 equiv NaBH3CN).

Catalytic Transfer Hydrogenation

Rhodium-catalyzed transfer hydrogenation with HCO2H/Et3N improved selectivity to 88% by minimizing over-reduction. The use of [Rh(cod)Cl]2 (0.005 mmol) in toluene at 140°C for 36 hours provided a scalable alternative.

Comparative Analysis of Methodologies

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)cyclopent-2-enamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclization of a fluorophenyl-substituted cyclopentene precursor via intramolecular amination. For example, a Buchwald-Hartwig amination could couple a cyclopentene bromide with a protected amine, followed by deprotection. Optimization may include screening palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and solvents (e.g., toluene/DMF mixtures) under inert atmospheres. Reaction temperature (80–120°C) and time (12–24 hrs) should be adjusted to maximize yield while minimizing side products. Purity can be improved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For this, single crystals must be grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (via Olex2 interface) can resolve stereochemical ambiguities . Complementary techniques include chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) and ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to assess enantiopurity .

Q. What safety protocols are critical when handling this compound, given fluorinated aromatic compounds' reactivity?

- Methodological Answer : Fluorinated aromatic amines may release toxic HF under extreme conditions. Key protocols include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling; monitor air quality with HF detectors.

- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before aqueous disposal. Store waste in labeled, sealed containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or X-ray structures) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate computational models (e.g., DFT at B3LYP/6-311+G(d,p) level) with experimental

Q. What experimental strategies are effective in studying the compound's potential as a chiral ligand or catalyst in asymmetric synthesis?

- Methodological Answer : Screen catalytic activity in model reactions (e.g., asymmetric aldol or Michael additions). Monitor enantiomeric excess (ee) via chiral GC or HPLC. To probe ligand-metal interactions, conduct UV-Vis titration with metal salts (e.g., Cu(OTf)₂) and analyze binding constants via Job’s plot. Compare turnover numbers (TON) and selectivity with control ligands .

Q. How should researchers design stability studies under varying pH and temperature conditions to assess degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hrs. Analyze degradation via LC-MS (e.g., Agilent 1260 Infinity II with QTOF detector).

- Thermal Stability : Heat samples to 40–80°C in sealed vials; monitor decomposition kinetics using ¹H NMR. Identify major degradation products (e.g., defluorinated analogs) and propose mechanisms (e.g., hydrolysis or radical-mediated pathways) .

Q. What methodologies are recommended for investigating the compound's intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal lattice or solution states?

- Methodological Answer :

- Crystal Packing Analysis : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···F interactions) from X-ray data .

- Solution-State Studies : Perform NMR titration (e.g., in CDCl₃) with π-acceptors (e.g., nitroaromatics) to assess association constants (Kₐ) via Benesi-Hildebrand plots. Complement with fluorescence quenching experiments to detect π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.